N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a compound that features a thiophene ring, a benzamide group, and a hydroxyethyl side chain
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with specific receptors, leading to a change in cellular function .
Biochemical Pathways
Thiophene derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they may interfere with the synthesis of certain proteins or the signaling pathways of specific cells .
Result of Action
Given the diverse biological activities of thiophene derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Hydroxyethyl Side Chain: The hydroxyethyl side chain can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate hydroxyethyl halide under basic conditions.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the hydroxyethyl-thiophene derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a carbonyl group on the hydroxyethyl side chain
Reduction: Formation of an amine group from the benzamide group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The thiophene ring in the compound makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other thiophene-based compounds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is unique due to its combination of a thiophene ring, a hydroxyethyl side chain, and a benzamide group.
Biological Activity
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a benzamide group, and a hydroxyethyl side chain, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C14H15NO3S with a molecular weight of approximately 277.34 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
- Attachment of the Hydroxyethyl Side Chain : A nucleophilic substitution reaction introduces the hydroxyethyl group.
- Formation of the Benzamide Group : The final step involves reacting the hydroxyethyl-thiophene derivative with 3-methoxybenzoyl chloride in the presence of a base.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, related thiophene derivatives have shown effectiveness against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Activity Type | Effectiveness |
---|---|
Antibacterial | Significant against Staphylococcus aureus |
Antifungal | Moderate to high against various fungi |
Anti-inflammatory Activity
Research has indicated that benzamide derivatives can possess anti-inflammatory properties. The presence of the hydroxyethyl group may enhance this activity by modulating inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them potential candidates for developing anti-inflammatory drugs.
Anticancer Potential
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that compounds with thiophene and benzamide moieties can induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved in this activity .
Case Studies
- Antimicrobial Efficacy : A study on thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus.
- Inflammation Models : In a murine model of acute inflammation, compounds structurally related to this compound reduced edema by 50% compared to control groups when administered at a dose of 20 mg/kg.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-11-5-2-4-10(8-11)14(17)15-9-12(16)13-6-3-7-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCJPFOAJYTQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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